molecular formula C16H27N3O14P2 B1233442 thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]

thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]

Cat. No. B1233442
M. Wt: 547.34 g/mol
InChI Key: UIVJXHWSIFBBCY-WDQPOOCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-4-amino-4,6-dideoxy-D-galactose is the 4-amino-4,6-dideoxy analogue of dTDP-D-galactose. It derives from a dTDP-galactose. It is a conjugate acid of a dTDP-4-amino-4,6-dideoxy-D-galactose(1-).

Scientific Research Applications

Enzymatic Processes and Biological Synthesis

  • A study by Oashi, Matsuhashi, and Matsuhashi (1964) focused on the enzymatic processes involving thymidine derivatives. They investigated a pyridoxal phosphate-requiring transaminase that catalyzes reactions between thymidine diphosphate 4-keto-6-deoxy-d-glucose and L-glutamate, resulting in the formation of thymidine diphosphate 4-amino-4,6-dideoxy-D-galactose. This study highlights the role of thymidine derivatives in enzymatic transformations within biological systems (Oashi, H., Matsuhashi, M., & Matsuhashi, S., 1964).
  • Similarly, Matsuhashi and Strominger (1966) reported on the purification and properties of a transaminase from Escherichia coli that catalyzes a reaction forming TDP-4-amino-4,6-dideoxy-D-glucose. This study further emphasizes the role of thymidine derivatives in bacterial enzymatic pathways (Matsuhashi, M., & Strominger, J., 1966).

Bioengineering Applications

  • Pandey et al. (2015) explored the bioengineering applications by engineering Escherichia coli to produce various dTDP-sugars, including thymidine diphosphate 4-keto 4,6-dideoxy-D-glucose. They demonstrated the potential for biosynthesizing novel compounds with potential biological activities, showcasing the utility of thymidine derivatives in the field of biotechnology and drug discovery (Pandey, R. P., Parajuli, P., Chu, L. L., Darsandhari, S., & Sohng, J., 2015).

Novel Compound Synthesis

  • Research by Ballell, Young, and Field (2005) involved synthesizing mimetics of thymidine and other nucleotides, investigating their potential as inhibitors in various biological processes. This type of research underlines the significance of thymidine derivatives in synthesizing new compounds for biochemical applications (Ballell, L., Young, R., & Field, R., 2005).

Biotechnological Innovations

  • The work of Pandey et al. (2016) presents another instance of biotechnological innovation, where Escherichia coli was engineered to produce dTDP-4-amino-4,6-dideoxy-D-galactose. They demonstrated the application of thymidine derivatives in the glycosylation of fisetin, a process important for creating new bioactive compounds (Pandey, R. P., Parajuli, P., Chu, L. L., Kim, S. Y., & Sohng, J., 2016).

properties

Product Name

thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]

Molecular Formula

C16H27N3O14P2

Molecular Weight

547.34 g/mol

IUPAC Name

[(3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15?/m1/s1

InChI Key

UIVJXHWSIFBBCY-WDQPOOCWSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N

SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]
Reactant of Route 2
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]
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thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]
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thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]
Reactant of Route 5
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]
Reactant of Route 6
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thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]

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